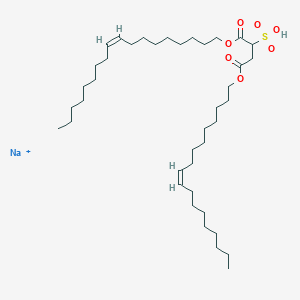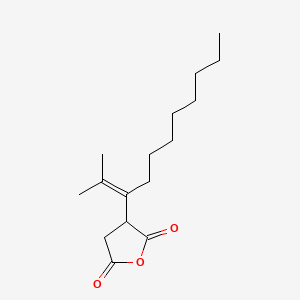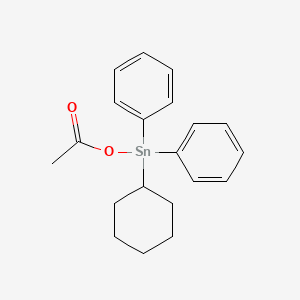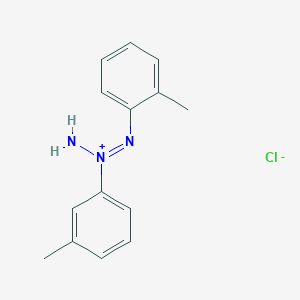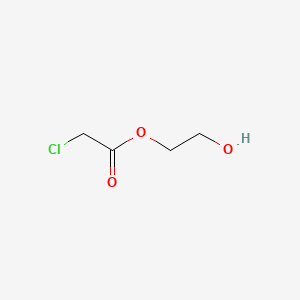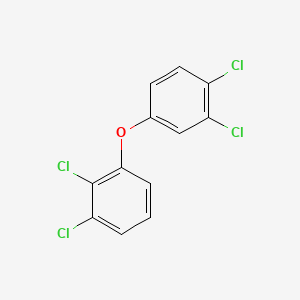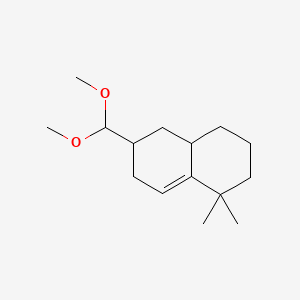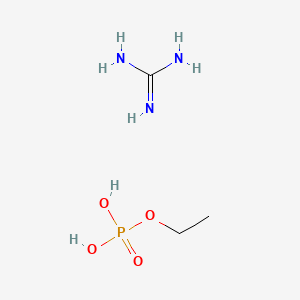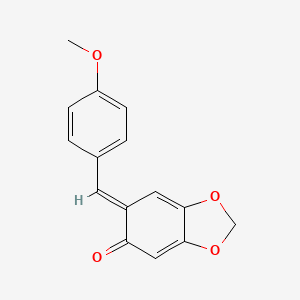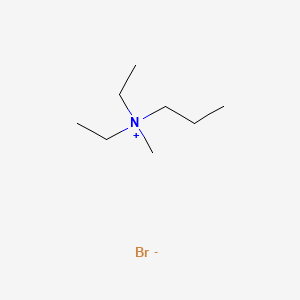
Diethylmethylpropylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethylpropylammonium bromide is a quaternary ammonium compound with the chemical formula C8H20BrN and a molecular weight of 210.1551 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its structure, which includes a bromide ion and a positively charged ammonium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylmethylpropylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of diethylmethylamine with propyl bromide under controlled conditions. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Diethylmethylpropylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are new quaternary ammonium compounds with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethylmethylpropylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies involving cell membrane permeability and ion transport.
Wirkmechanismus
The mechanism of action of diethylmethylpropylammonium bromide involves its interaction with cell membranes and ion channels. The positively charged ammonium ion can bind to negatively charged sites on cell membranes, altering their permeability. This can affect ion transport and cellular signaling pathways. The bromide ion may also play a role in modulating these effects .
Vergleich Mit ähnlichen Verbindungen
Tetramethylammonium Bromide: Similar in structure but with four methyl groups instead of ethyl and propyl groups.
Tetraethylammonium Bromide: Contains four ethyl groups, differing from the mixed alkyl groups in diethylmethylpropylammonium bromide.
Trimethylpropylammonium Bromide: Similar but with three methyl groups and one propyl group.
Uniqueness: this compound is unique due to its mixed alkyl group structure, which can influence its chemical reactivity and interactions with biological systems. This structural variation allows for specific applications that may not be achievable with other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
69286-10-8 |
|---|---|
Molekularformel |
C8H20BrN |
Molekulargewicht |
210.16 g/mol |
IUPAC-Name |
diethyl-methyl-propylazanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-8-9(4,6-2)7-3;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IJJXIIFMAVRCIW-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](C)(CC)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


